molecular formula C21H23N3O4 B12020202 3,4-Dimethoxy-N-(2-(2-(2-ME-3-PH-2-propenylidene)hydrazino)-2-oxoethyl)benzamide CAS No. 339005-18-4

3,4-Dimethoxy-N-(2-(2-(2-ME-3-PH-2-propenylidene)hydrazino)-2-oxoethyl)benzamide

Cat. No.: B12020202
CAS No.: 339005-18-4
M. Wt: 381.4 g/mol
InChI Key: GVAIIVJDWNMTKY-IVWXAOQYSA-N
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Description

3,4-Dimethoxy-N-(2-(2-(2-ME-3-PH-2-propenylidene)hydrazino)-2-oxoethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy-N-(2-(2-(2-ME-3-PH-2-propenylidene)hydrazino)-2-oxoethyl)benzamide typically involves multiple steps, including the formation of the benzamide core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Benzamide Core: This can be achieved through the reaction of 3,4-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-(2-(2-(2-ME-3-PH-2-propenylidene)hydrazino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced hydrazino or propenylidene groups.

    Substitution: Substitution reactions can occur at the aromatic ring or functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a therapeutic agent.

    Medicine: Exploring its pharmacological properties and potential use in drug development.

    Industry: Applications in materials science and as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-N-(2-(2-(2-ME-3-PH-2-propenylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,4-Dimethoxy-N-(2-(2-(2-ME-3-PH-2-propenylidene)hydrazino)-2-oxoethyl)benzamide include other benzamide derivatives with varying functional groups. Examples include:

  • 3,4-Dimethoxybenzamide
  • N-(2-Hydroxyethyl)-3,4-dimethoxybenzamide
  • 3,4-Dimethoxy-N-(2-(2-hydrazino)-2-oxoethyl)benzamide

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which may confer unique biological and chemical properties compared to other benzamide derivatives.

Properties

CAS No.

339005-18-4

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[2-[(2E)-2-[(Z)-2-methyl-3-phenylprop-2-enylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C21H23N3O4/c1-15(11-16-7-5-4-6-8-16)13-23-24-20(25)14-22-21(26)17-9-10-18(27-2)19(12-17)28-3/h4-13H,14H2,1-3H3,(H,22,26)(H,24,25)/b15-11-,23-13+

InChI Key

GVAIIVJDWNMTKY-IVWXAOQYSA-N

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/C=N/NC(=O)CNC(=O)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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